N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide
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Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, also known as MP-0420, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Asymmetric Synthesis : Davies et al. (1996) discuss a method for synthesizing functionalized cyclopropanes, which are structural components of many biologically active molecules, including N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This method is significant for producing cyclopropane-containing compounds with high enantioselectivity, which is crucial in drug development (Davies et al., 1996).
Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide, which is related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This approach is vital for the structural characterization of drug metabolites (Zmijewski et al., 2006).
Anticonvulsant Drug Development : Sevinçek et al. (2018) studied the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, as part of a program to develop anticonvulsant drugs for treating epilepsy (Sevinçek et al., 2018).
Cancer Research : Sklarin et al. (1992) studied an anilinoacridine derivative with a structure related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide in advanced malignancies, demonstrating the potential application of these compounds in cancer treatment (Sklarin et al., 1992).
Agrochemical Research : Hultgren et al. (2002) investigated the effects of soil pH and water content on the dissipation of prosulfuron, a sulfonylurea herbicide containing a structure similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This research is important for understanding the environmental fate of such compounds (Hultgren et al., 2002).
Design of 5-HT Receptor Antagonists : Nirogi et al. (2012) explored the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, as potent and selective 5-HT₆ receptor antagonists. This research contributes significantly to the development of novel therapeutics for cognitive disorders (Nirogi et al., 2012).
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-14-8-10-17(11-9-14)13-4-2-12(3-5-13)16-21(18,19)15-6-7-15/h2-5,14-16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKBNBHGQMDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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